molecular formula C23H17BrN2O4S B10864118 ethyl 4-(4-bromophenyl)-2-({[5-oxo-2-phenyl-1,3-oxazol-4(5H)-yliden]methyl}amino)-3-thiophenecarboxylate

ethyl 4-(4-bromophenyl)-2-({[5-oxo-2-phenyl-1,3-oxazol-4(5H)-yliden]methyl}amino)-3-thiophenecarboxylate

Cat. No.: B10864118
M. Wt: 497.4 g/mol
InChI Key: GUVTUXRFMZIBIN-ROTLSHHCSA-N
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Description

Ethyl 4-(4-bromophenyl)-2-({[5-oxo-2-phenyl-1,3-oxazol-4(5H)-yliden]methyl}amino)-3-thiophenecarboxylate is a complex organic compound that features a combination of bromophenyl, oxazolyl, and thiophenecarboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-bromophenyl)-2-({[5-oxo-2-phenyl-1,3-oxazol-4(5H)-yliden]methyl}amino)-3-thiophenecarboxylate typically involves multi-step organic reactions. The process may start with the bromination of a phenyl ring, followed by the formation of the oxazole ring through cyclization reactions. The thiophene carboxylate group is then introduced through esterification reactions. Each step requires specific reagents, catalysts, and reaction conditions, such as controlled temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure high yield and purity. Solvent recovery and waste management are also critical aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-bromophenyl)-2-({[5-oxo-2-phenyl-1,3-oxazol-4(5H)-yliden]methyl}amino)-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the oxazole ring.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-(4-bromophenyl)-2-({[5-oxo-2-phenyl-1,3-oxazol-4(5H)-yliden]methyl}amino)-3-thiophenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-chlorophenyl)-2-({[5-oxo-2-phenyl-1,3-oxazol-4(5H)-yliden]methyl}amino)-3-thiophenecarboxylate
  • Ethyl 4-(4-fluorophenyl)-2-({[5-oxo-2-phenyl-1,3-oxazol-4(5H)-yliden]methyl}amino)-3-thiophenecarboxylate

Uniqueness

Ethyl 4-(4-bromophenyl)-2-({[5-oxo-2-phenyl-1,3-oxazol-4(5H)-yliden]methyl}amino)-3-thiophenecarboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the oxazole and thiophene rings also contributes to its distinct properties.

Properties

Molecular Formula

C23H17BrN2O4S

Molecular Weight

497.4 g/mol

IUPAC Name

ethyl 4-(4-bromophenyl)-2-[(Z)-(5-hydroxy-2-phenyl-1,3-oxazol-4-yl)methylideneamino]thiophene-3-carboxylate

InChI

InChI=1S/C23H17BrN2O4S/c1-2-29-23(28)19-17(14-8-10-16(24)11-9-14)13-31-21(19)25-12-18-22(27)30-20(26-18)15-6-4-3-5-7-15/h3-13,27H,2H2,1H3/b25-12-

InChI Key

GUVTUXRFMZIBIN-ROTLSHHCSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)/N=C\C3=C(OC(=N3)C4=CC=CC=C4)O

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)N=CC3=C(OC(=N3)C4=CC=CC=C4)O

Origin of Product

United States

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